methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate
Description
The compound methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a structurally complex molecule featuring a pyrrolidinone core linked to a 1,3,4-oxadiazole ring via a sulfanylacetamido bridge. This benzoate ester derivative integrates multiple pharmacophoric motifs, including the 5-oxopyrrolidine and 1,3,4-oxadiazole moieties, which are commonly associated with biological activities such as antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
methyl 4-[[2-[[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-14-3-9-18(10-4-14)27-12-16(11-20(27)29)21-25-26-23(32-21)33-13-19(28)24-17-7-5-15(6-8-17)22(30)31-2/h3-10,16H,11-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWJTDMOSGBYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of Pyrrolidinone: : The initial step often involves the synthesis of the 1-(4-methylphenyl)-5-oxopyrrolidine ring through a condensation reaction.
Oxadiazole Formation: : The oxadiazole ring is then synthesized by the reaction of the pyrrolidinone intermediate with appropriate hydrazides under specific conditions.
Linking Benzene Ring: : The resulting compound is further reacted to attach the benzene ring via an acetamido linkage.
Esterification: : The final step involves esterification to form the methyl ester group, which is the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing these steps to maximize yield and minimize impurities. This often requires careful control of reaction conditions such as temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate can undergo several types of chemical reactions:
Oxidation: : Oxidative reactions can modify the sulfur or nitrogen atoms, potentially altering the compound's properties.
Reduction: : Reduction reactions can also be performed, which may break certain bonds or alter the functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or bases for substitution reactions.
Major Products
The major products depend on the specific reactions. For instance, oxidation might produce sulfoxides or sulfones, while reduction can yield amines or alcohols, and substitution can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound is of interest due to its potential therapeutic properties. Studies might explore its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological molecules could lead to the development of new drugs.
Industry
In an industrial context, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the creation of specialty chemicals or intermediates in various production processes.
Mechanism of Action
The exact mechanism of action for methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate depends on its application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific biological pathways. The molecular targets could include proteins involved in signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Structural Analogues
The target compound shares core structural features with several synthesized derivatives (Table 1). Key analogues include:
Key Differences :
- The target compound uniquely combines a sulfanyl-linked 1,3,4-oxadiazole with a benzoate ester, enhancing lipophilicity compared to the carboxylic acid in Compound 8 .
- Compound 9 replaces the oxadiazole-sulfanyl bridge with an acetylhydrazine group, reducing steric hindrance and altering electronic properties .
Insights :
- High yields (>70%) for Compound 9 and 10b suggest robust methodologies for benzoate ester and carbohydrazide synthesis .
Spectroscopic Characterization
Comparative NMR data highlight structural distinctions (Table 3):
Analysis :
Biological Activity
The compound methyl 4-[2-({5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological effects. The structure includes:
- Oxadiazole moiety : Known for its diverse biological activities.
- Pyrrolidine ring : Often associated with neuroactive compounds.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Cytotoxicity Studies : A study evaluated various derivatives for their cytotoxic effects against multiple cancer cell lines including fibrosarcoma (HT-1080), breast cancer (MCF-7 and MDA-MB-231), and lung carcinoma (A549). The results indicated significant growth inhibition in HT-1080 cells with an IC50 value of 19.56 µM for a related compound .
- Mechanism of Action : The mechanism underlying the anticancer activity was linked to apoptosis induction via caspase activation and cell cycle arrest at the G2/M phase . This suggests that the compound may interfere with cellular proliferation pathways.
Antiviral Activity
Although some derivatives demonstrated cytotoxicity against cancer cells, they showed limited antiviral activity against SARS-CoV-2, with effective concentrations exceeding 100 µM . This highlights the specificity of the compound's action towards cancer cells rather than viral pathogens.
Study on Biotransformation
A recent investigation focused on the biotransformation of related oxadiazole compounds. In this study, metabolites were identified after administering a derivative to Wistar rats and Chinchilla rabbits. The metabolites were analyzed using HPLC-MS/MS techniques. Notably, N-hydroxy derivatives were identified as products of biotransformation, indicating metabolic pathways that could influence the pharmacokinetics of such compounds .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HT-1080 | 19.56 | Apoptosis via caspase activation |
| MCF-7 | Not specified | Not specified | |
| A549 | Not specified | Not specified | |
| Antiviral | SARS-CoV-2 | >100 | No significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
